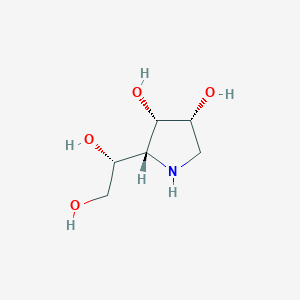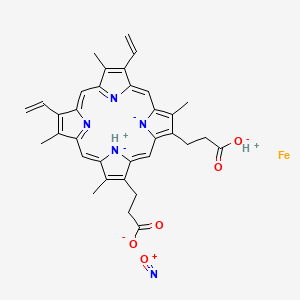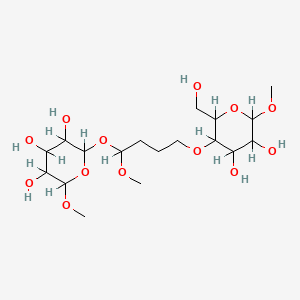
2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-1,3-benzothiazole is a member of benzothiazoles.
Applications De Recherche Scientifique
Chemical Properties and Synthesis
Compounds containing benzimidazole and benzothiazole moieties, such as 2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole, are known for their versatile chemistry and have been extensively studied for their preparation procedures, properties, and complexation abilities. These compounds exhibit fascinating variability in their chemistry, including different protonated and/or deprotonated forms, and have been used to form complex compounds with notable spectroscopic properties, structures, and magnetic properties. Their biological and electrochemical activity further highlights their potential in various research applications (Boča, Jameson, & Linert, 2011).
Biological Activities
Benzimidazoles and benzothiazoles, including derivatives similar to 2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole, have been identified for their broad spectrum of biological and pharmacological properties. These include antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, 2-arylbenzothiazoles are emerging as potent antitumor agents, underscoring the therapeutic potential of these compounds in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Therapeutic Applications
The therapeutic applications of benzothiazoles have been extensively explored, with a particular focus on their anticancer potential. Recent studies have shown that structural modifications of the benzothiazole scaffold, including derivatives similar to 2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole, can lead to the development of new antitumor agents. These findings suggest a promising future for benzothiazoles and their derivatives in the field of chemotherapeutics, highlighting the need for further research into their efficacy and safety profiles as potential cancer treatments (Ahmed et al., 2012).
Propriétés
Nom du produit |
2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole |
|---|---|
Formule moléculaire |
C14H9N3S |
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H9N3S/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16) |
Clé InChI |
IIBOKVBFKUNLNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4S3 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Azido-7-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1207152.png)
![(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B1207153.png)

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B1207155.png)
